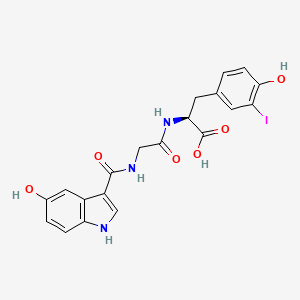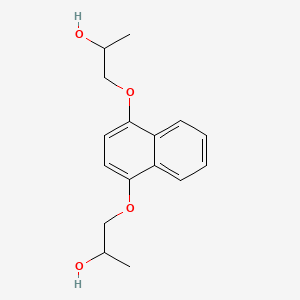
5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for the development of new pharmaceutical agents, particularly in the treatment of bacterial infections and cancer.
Materials Science: As a building block for the synthesis of novel materials with unique electronic and optical properties.
Biology: As a probe for studying enzyme interactions and metabolic pathways.
Industry: As an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism by which 5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-1-hexylpyrimidine-2,4(1H,3H)-dione
- 5-Methyl-1-butylpyrimidine-2,4(1H,3H)-dione
- 5-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione
Uniqueness
5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
77139-90-3 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
5-methyl-1-pentylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-3-4-5-6-12-7-8(2)9(13)11-10(12)14/h7H,3-6H2,1-2H3,(H,11,13,14) |
Clé InChI |
GTQUTMNRQOJYQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C=C(C(=O)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
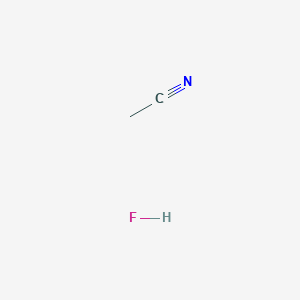

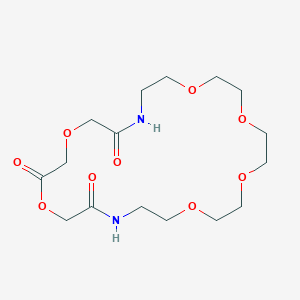
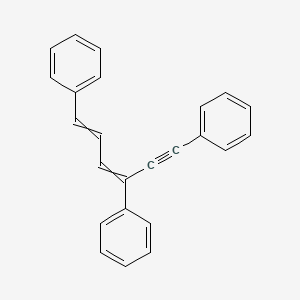
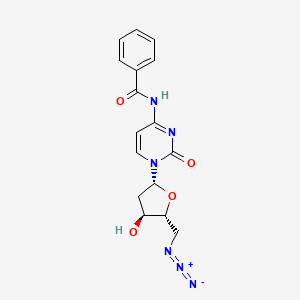
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
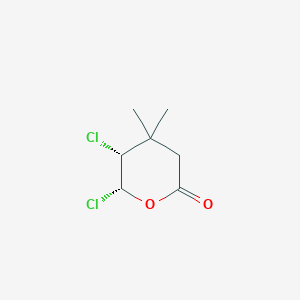
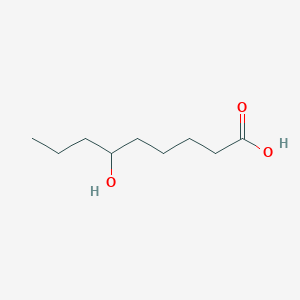
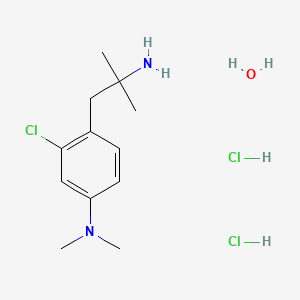
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
